({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amine -

({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amine

Catalog Number: EVT-5081614
CAS Number:
Molecular Formula: C23H39N3O3S
Molecular Weight: 437.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Kinase inhibition: Several papers mention imidazole-containing compounds as kinase inhibitors. For example, one paper discusses imidazole-substituted pyrimidines as inhibitors of glycogen synthase kinase-3 (GSK3) for treating diseases like Alzheimer's disease []. Given the presence of an imidazole ring in the query compound, investigating its potential as a kinase inhibitor could be of interest.
  • Inflammatory diseases: Some papers focus on the anti-inflammatory properties of compounds with structural similarities to the query compound [, ]. It would be worthwhile to explore if this compound exhibits similar anti-inflammatory effects.
  • Neurological disorders: Research on GSK3 inhibitors [] suggests the potential therapeutic value of compounds with similar structural elements in treating neurological disorders. Given the structural resemblance, this molecule could be evaluated for potential efficacy in such conditions.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation PDE4 inhibitor designed to improve upon the therapeutic index of previous generations by minimizing emetic side effects []. It displays potent anti-inflammatory activity by inhibiting PDE4 and increasing cAMP, demonstrated by its efficacy in reducing LPS-induced TNF-α production and pulmonary neutrophilia []. Importantly, EPPA-1 shows a significantly reduced emetic potential compared to rolipram, roflumilast, and cilomilast [].

GSK356278

Compound Description: GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor, indicating its potential for treating psychiatric and neurological disorders []. It exhibits a favorable therapeutic index compared to rolipram and roflumilast, demonstrating reduced side effects []. GSK356278's efficacy in preclinical models of anxiety and cognitive function highlights its therapeutic promise [].

5-Fluoro-4-[2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine

Compound Description: This compound is an intermediate in the synthesis of imidazolyl-pyrimidine derivatives as GSK3 inhibitors []. While not biologically active itself, it forms the core structure for a series of potent GSK3 inhibitors with potential applications in treating Alzheimer's disease [].

N-(2,5-difluoro-4-(morpholinomethyl)phenyl)-5-fluoro-4-(2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-yl)pyrimidin-2-amine

Compound Description: This compound represents a specific imidazolyl-pyrimidine derivative designed as a potent GSK3 inhibitor []. It exemplifies the structure-activity relationships explored in developing GSK3 inhibitors with potential for treating diseases associated with GSK3 dysregulation, such as Alzheimer's disease [].

Properties

Product Name

({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amine

IUPAC Name

N-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(oxan-4-yl)ethanamine

Molecular Formula

C23H39N3O3S

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C23H39N3O3S/c1-25(12-9-19-10-13-29-14-11-19)17-22-15-24-23(30(27,28)18-21-7-8-21)26(22)16-20-5-3-2-4-6-20/h15,19-21H,2-14,16-18H2,1H3

InChI Key

FMOFYHLWQXABNT-UHFFFAOYSA-N

SMILES

CN(CCC1CCOCC1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)CC4CC4

Canonical SMILES

CN(CCC1CCOCC1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.